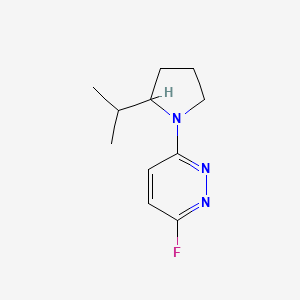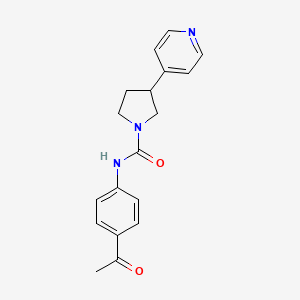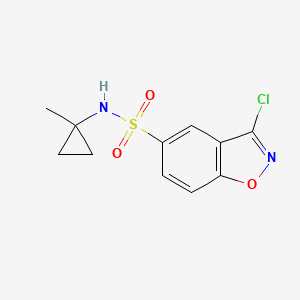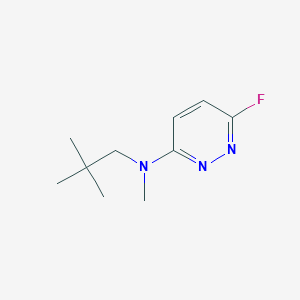
3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学的研究の応用
3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases and phosphodiesterases, which play a crucial role in various cellular processes. Additionally, it has been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to exhibit potent inhibitory activity against certain enzymes and receptors, leading to the modulation of various cellular processes. Additionally, it has been shown to modulate neurotransmitter release in the brain, leading to potential applications in the field of neuroscience.
実験室実験の利点と制限
One of the main advantages of using 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before using it in further experiments.
将来の方向性
There are several future directions for the study of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Furthermore, research can be conducted to evaluate the potential toxicity of this compound and to identify any potential side effects. Finally, future studies can focus on the development of new synthesis methods for this compound, which can facilitate its widespread use in scientific research.
合成法
The synthesis of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine involves the reaction of 3,6-dichloropyridazine with 2-propan-2-ylpyrrolidine and potassium fluoride in the presence of dimethylformamide. The reaction is carried out at a temperature of 110°C for 24 hours, resulting in the formation of the desired compound.
特性
IUPAC Name |
3-fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-8(2)9-4-3-7-15(9)11-6-5-10(12)13-14-11/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOANVCLVFEKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C2=NN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)

![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)
![5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)

![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)
![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)
![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)


![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)